N,N'-(4-methyl-1,2-phenylene)diacetamide
Description
N,N'-(4-methyl-1,2-phenylene)diacetamide is a diacetamide derivative featuring two acetamide groups (-NHCOCH3) attached to a 4-methyl-substituted 1,2-phenylene backbone. These compounds are primarily explored for their hydrogen-bonding capabilities, chemical stability, and applications in fields such as magnetic resonance imaging (MRI) contrast agents .
Properties
IUPAC Name |
N-(2-acetamido-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLEAKEOVLINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969397 | |
| Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-07-8 | |
| Record name | NSC29098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methyl-1,2-phenylene)diacetamide typically involves the reaction of 4-methyl-1,2-phenylenediamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-methyl-1,2-phenylene)diacetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-methyl-1,2-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: N,N’-(4-methyl-1,2-phenylene)diacetamide N-oxide.
Reduction: 4-methyl-1,2-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-(4-methyl-1,2-phenylene)diacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(4-methyl-1,2-phenylene)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Positions
Key Observations:
- Substituent Position : Ortho-substituted derivatives (e.g., N,N'-(1,2-phenylene)diacetamide) exhibit intramolecular hydrogen bonding, enhancing their stability and CEST (Chemical Exchange Saturation Transfer) efficiency in MRI applications . In contrast, para-substituted analogues (e.g., N,N'-Diacetyl-1,4-phenylenediamine) lack this property due to geometric constraints .
- Linker Groups : Compounds with ether or ethylene linkers (e.g., N,N'-[1,2-phenylenebis(oxy)]diacetamide) demonstrate improved solubility compared to purely aromatic backbones .
Physicochemical and Functional Comparisons
Table 2: Functional Properties of Selected Analogues
Key Findings:
- CEST Efficiency : Ortho-substituted diacetamides (e.g., N,N'-(1,2-phenylene)diacetamide) show superior CEST efficiency due to strong hydrogen bonding, making them ideal for MRI contrast enhancement .
- Solubility : Oxygen-linked derivatives (e.g., N,N'-[1,2-phenylenebis(oxy)]diacetamide) exhibit higher solubility in polar solvents compared to methyl-substituted analogues .
- Thermal Stability : Methyl-substituted compounds generally have higher melting points, suggesting greater crystalline stability .
Biological Activity
N,N'-(4-methyl-1,2-phenylene)diacetamide (also known as N,N'-diacetyl-p-phenylenediamine or DAD) is an organic compound that has attracted considerable attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.2145 g/mol. Its structure features two acetamide groups attached to a para-substituted phenylene ring, which is essential for its biological interactions.
DAD exhibits its biological effects primarily through interactions with cellular pathways involved in neuroinflammation and neuroprotection. Key mechanisms include:
- Microglial Activation : DAD enhances microglial phagocytosis, facilitating the clearance of amyloid-beta (Aβ) plaques associated with Alzheimer's disease.
- Anti-inflammatory Pathways : The compound downregulates pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway, thus reducing inflammation in the central nervous system (CNS) .
Neuroprotective Effects
Research indicates that DAD possesses significant neuroprotective properties. A pivotal study involving transgenic mouse models of Alzheimer's disease demonstrated that:
- Restoration of Microglial Function : DAD treatment improved the ability of microglia to engulf Aβ species effectively.
- Cognitive Improvement : Mice receiving DAD showed notable enhancements in cognitive performance compared to untreated controls .
Anti-inflammatory Properties
DAD's anti-inflammatory effects extend beyond neurodegenerative diseases. Experimental models have shown that it can modulate inflammatory responses in various conditions characterized by excessive inflammation .
Comparative Analysis with Related Compounds
To better understand DAD's unique properties, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,4-Phenylenediamine | Contains two amine groups | Precursor for many derivatives |
| N,N'-Dimethyl-1,4-phenylenediamine | Two methyl groups instead of acetyl | Different reactivity profile |
| N,N'-Diethyl-1,4-phenylenediamine | Two ethyl groups | Varying solubility and stability |
| N,N'-Diacetyl-o-phenylenediamine | Acetamide groups at ortho positions | Different steric effects on reactivity |
DAD's unique combination of acetamide groups at the para position contributes to its distinct biological activity compared to these analogous compounds .
Pharmacokinetics and Toxicological Profile
Understanding the pharmacokinetics of DAD is crucial for evaluating its therapeutic potential. Preliminary studies suggest that:
- Absorption and Metabolism : DAD is rapidly absorbed and metabolized, with a significant portion excreted via urine.
- Toxicological Assessments : While some irritant properties were noted at high concentrations, no severe adverse effects have been reported at therapeutic doses .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of DAD:
- Alzheimer's Disease Models : A study published in Nature indicated that administration of DAD led to increased microglial activity and significant cognitive improvements in Alzheimer's disease mouse models .
- Inflammatory Conditions : In various experimental setups, DAD has demonstrated effectiveness in reducing inflammatory markers, suggesting its potential use in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
